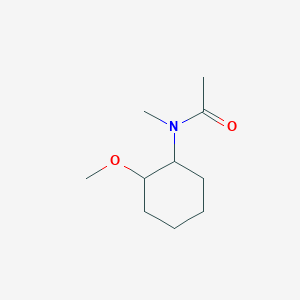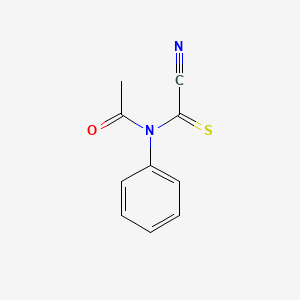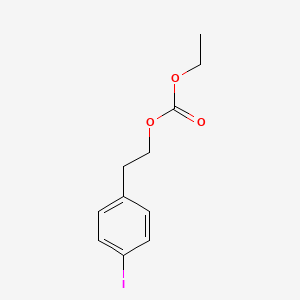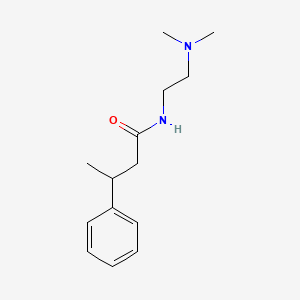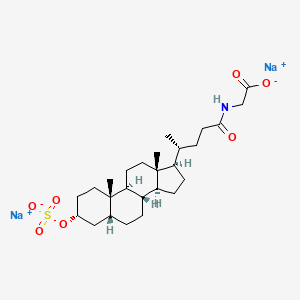
3-Sulfoglycolithocholic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfoglycolithocholic Acid Disodium Salt is a chemically modified derivative of lithocholic acid, featuring a sulfonic acid group attached to the glycolithocholic acid structure. This compound has garnered attention in scientific research due to its unique properties and applications, particularly in the study of bile acid metabolism and cellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Sulfoglycolithocholic Acid Disodium Salt are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with additional steps to ensure purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfoglycolithocholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbonyl group present in the structure.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
3-Sulfoglycolithocholic Acid Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3-Sulfoglycolithocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its biological activity, influencing bile acid metabolism and cellular signaling. The compound is known to inhibit mammalian DNA polymerase β, which may contribute to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithocholic Acid: The parent compound from which 3-Sulfoglycolithocholic Acid Disodium Salt is derived. It lacks the sulfonic acid group but shares similar structural features.
Glycolithocholic Acid: Another derivative of lithocholic acid, differing in the presence of a glycol group.
Taurolithocholic Acid: Contains a taurine group instead of a sulfonic acid group, leading to different biological properties.
Uniqueness
This compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C26H41NNa2O7S |
|---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-;;/m1../s1 |
Clé InChI |
FXMCQRUEVPOMSC-DJOVSRRHSA-L |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


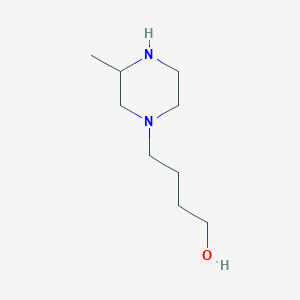
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
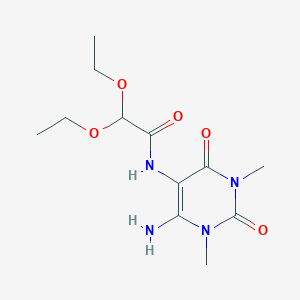
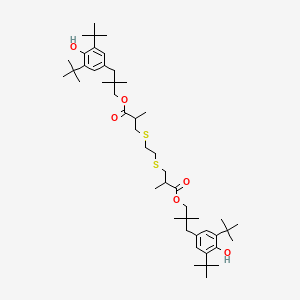
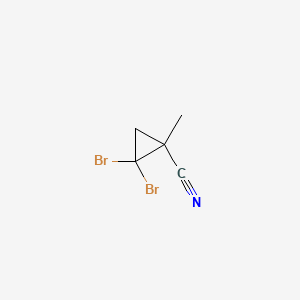
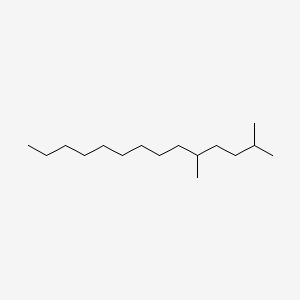
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
